molecular formula C11H14ClNO4S B1349050 4-Chloro-3-diethylsulfamoyl-benzoic acid CAS No. 59210-68-3

4-Chloro-3-diethylsulfamoyl-benzoic acid

Cat. No.: B1349050
CAS No.: 59210-68-3
M. Wt: 291.75 g/mol
InChI Key: OANXBFKRXPGEGI-UHFFFAOYSA-N
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Description

4-Chloro-3-diethylsulfamoyl-benzoic acid is an organic compound with the molecular formula C11H14ClNO4S and a molecular weight of 291.75 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 4-Chloro-3-diethylsulfamoyl-benzoic acid may involve large-scale sulfonation and amination processes. These methods are optimized for high yield and purity, often utilizing advanced equipment and technology to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-diethylsulfamoyl-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may produce sulfonic acids, reduction may yield sulfides, and substitution can result in various substituted benzoic acids .

Scientific Research Applications

4-Chloro-3-diethylsulfamoyl-benzoic acid is utilized in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-3-diethylsulfamoyl-benzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-diethylsulfamoyl-benzoic acid is unique due to the presence of both the chlorine and diethylsulfamoyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where these properties are advantageous .

Properties

IUPAC Name

4-chloro-3-(diethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-3-13(4-2)18(16,17)10-7-8(11(14)15)5-6-9(10)12/h5-7H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANXBFKRXPGEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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